2-Cyclopropyl-6-(thiophen-3-ylmethyl)pyrimidin-4-ol
Overview
Description
“2-Cyclopropyl-6-(thiophen-3-ylmethyl)pyrimidin-4-ol” is a chemical compound with the molecular formula C12H12N2OS1. It has a molecular weight of 232.3 g/mol1. This product is intended for research use only and is not meant for human or veterinary use1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “2-Cyclopropyl-6-(thiophen-3-ylmethyl)pyrimidin-4-ol”. For detailed synthesis procedures, it’s recommended to refer to peer-reviewed papers or technical documents related to this compound.Molecular Structure Analysis
The molecular structure of “2-Cyclopropyl-6-(thiophen-3-ylmethyl)pyrimidin-4-ol” is represented by the formula C12H12N2OS1. However, the specific structural details like bond lengths, angles, and 3D conformation are not available in the search results.
Chemical Reactions Analysis
I’m sorry, but I couldn’t find specific information on the chemical reactions involving “2-Cyclopropyl-6-(thiophen-3-ylmethyl)pyrimidin-4-ol”. For detailed reaction mechanisms and conditions, it’s recommended to refer to peer-reviewed papers or technical documents related to this compound.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Cyclopropyl-6-(thiophen-3-ylmethyl)pyrimidin-4-ol” are not fully detailed in the search results. However, its molecular formula is C12H12N2OS and it has a molecular weight of 232.3 g/mol1.Scientific Research Applications
Synthesis and Biological Screening
A study by Bhat et al. (2014) involved the synthesis of a new series of pyrimidine derivatives, including compounds structurally related to 2-Cyclopropyl-6-(thiophen-3-ylmethyl)pyrimidin-4-ol. These compounds were screened for their anti-inflammatory, analgesic, cytotoxic, and antitubercular activities. Some showed excellent anti-inflammatory activities compared to the standard drug diclofenac sodium, and moderate analgesic activities compared to pentazocine, indicating the potential pharmaceutical applications of these compounds (Bhat, Kumar, Nisar, & Kumar, 2014).
Antimicrobial and Antifungal Activities
Another research focus is the antimicrobial and antifungal activities of pyrimidine derivatives. Patel and Patel (2017) synthesized 4-thiazolidinones and 2-azetidinones derivatives from a chalcone related to the core structure of 2-Cyclopropyl-6-(thiophen-3-ylmethyl)pyrimidin-4-ol. These compounds were tested against bacterial and fungal strains, developing a novel class of antimicrobial agents (Patel & Patel, 2017).
Antioxidant Properties
Aziz et al. (2021) explored the antioxidant activity of pyrimidine derivatives by designing and synthesizing novel 1H-3-Indolyl derivatives paired with heterocycles like pyridine, pyrane, pyrimidine, and pyrazole. The antioxidant activity was evaluated, showing some derivatives exhibited significant potential, especially against ROS-induced damage, suggesting their use in medicinal chemistry for managing oxidative stress-related conditions (Aziz et al., 2021).
Molecular Structure and Docking Studies
The structural elucidation and antimicrobial evaluation of novel triazolopyrimidines and pyridotriazolopyrimidinones derived from thiophenyl compounds similar to the query molecule have been conducted. These studies include mechanism discussions, spectral data analysis, and antimicrobial activity evaluation, indicating the compound's utility in developing new antimicrobial agents (Gomha, Mohamed, Zaki, Ewies, Elroby, & Elroby, 2018).
Anti-inflammatory and Antioxidant Activities
Shehab, Abdellattif, and Mouneir (2018) focused on synthesizing novel pyrimidine derivatives exhibiting potent anti-inflammatory and antioxidant activities. This study underscores the therapeutic potential of such compounds in treating inflammation and oxidative stress-related disorders (Shehab, Abdellattif, & Mouneir, 2018).
Safety And Hazards
“2-Cyclopropyl-6-(thiophen-3-ylmethyl)pyrimidin-4-ol” is not intended for human or veterinary use1. It’s important to handle it with appropriate safety measures. For detailed safety and hazard information, it’s recommended to refer to its Material Safety Data Sheet (MSDS).
Future Directions
The future directions of research involving “2-Cyclopropyl-6-(thiophen-3-ylmethyl)pyrimidin-4-ol” are not specified in the search results. The future research directions usually depend on the current findings and potential applications of the compound in various fields.
Please note that this analysis is based on the available online information and for more detailed and accurate information, it’s recommended to refer to peer-reviewed papers or technical documents related to this compound.
properties
IUPAC Name |
2-cyclopropyl-4-(thiophen-3-ylmethyl)-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c15-11-6-10(5-8-3-4-16-7-8)13-12(14-11)9-1-2-9/h3-4,6-7,9H,1-2,5H2,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEDZHJXQTFUUSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=O)N2)CC3=CSC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-6-(thiophen-3-ylmethyl)pyrimidin-4-ol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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